(S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid
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Overview
Description
(S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It features a piperidine ring substituted with a phenylsulfonyl group and a carboxylic acid group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid typically involves stereoselective methods to ensure the correct (S)-configuration. One common approach is the resolution of racemic mixtures using stereospecific amidases, which can selectively hydrolyze one enantiomer over the other . Another method involves the use of chiral catalysts to induce asymmetry during the formation of the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale stereoselective synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure liquid chromatography (HPLC) for enantiomeric separation and purification.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity to these targets, while the piperidine ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
(S)-Piperidine-2-carboxylic acid: Lacks the phenylsulfonyl group, resulting in different chemical properties and reactivity.
(S)-N-Benzyl-piperidine-2-carboxylic acid: Contains a benzyl group instead of a phenylsulfonyl group, leading to variations in biological activity and binding affinity.
Uniqueness
(S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H15NO4S |
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Molecular Weight |
269.32 g/mol |
IUPAC Name |
(2S)-1-(benzenesulfonyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)11-8-4-5-9-13(11)18(16,17)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15)/t11-/m0/s1 |
InChI Key |
LPHNSRGOBYCMLU-NSHDSACASA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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